2-Propyn-1-one, 1-phenyl-3-(triethylstannyl)-
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Overview
Description
2-Propyn-1-one, 1-phenyl-3-(triethylstannyl)- is an organotin compound with a unique structure that combines a phenyl group, a propynone moiety, and a triethylstannyl group
Preparation Methods
The synthesis of 2-Propyn-1-one, 1-phenyl-3-(triethylstannyl)- typically involves the reaction of 1-phenyl-2-propyn-1-one with triethylstannyl chloride in the presence of a base. The reaction conditions often include an inert atmosphere and a solvent such as tetrahydrofuran (THF). The reaction proceeds via the formation of a stannylated intermediate, which is then isolated and purified .
Chemical Reactions Analysis
2-Propyn-1-one, 1-phenyl-3-(triethylstannyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or hydrocarbons.
Substitution: The triethylstannyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and coupling agents like palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Propyn-1-one, 1-phenyl-3-(triethylstannyl)- has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Medicinal Chemistry:
Catalysis: The compound can act as a catalyst or a catalyst precursor in various chemical reactions
Mechanism of Action
The mechanism of action of 2-Propyn-1-one, 1-phenyl-3-(triethylstannyl)- involves its interaction with molecular targets through its reactive functional groups. The triethylstannyl group can participate in coordination with metal centers, while the propynone moiety can undergo nucleophilic addition reactions. These interactions facilitate the compound’s role in catalysis and organic synthesis .
Comparison with Similar Compounds
2-Propyn-1-one, 1-phenyl-3-(triethylstannyl)- can be compared with similar compounds such as:
1-Phenyl-2-propyn-1-one: Lacks the triethylstannyl group, making it less versatile in certain reactions.
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-one: Contains a trimethylsilyl group instead of a triethylstannyl group, which affects its reactivity and applications.
3-Phenyl-2-propyn-1-ol: An alcohol derivative that has different reactivity and applications compared to the stannylated compound .
The uniqueness of 2-Propyn-1-one, 1-phenyl-3-(triethylstannyl)- lies in its combination of a reactive propynone moiety and a triethylstannyl group, which provides distinct reactivity and versatility in various chemical reactions.
Properties
CAS No. |
134938-28-6 |
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Molecular Formula |
C15H20OSn |
Molecular Weight |
335.03 g/mol |
IUPAC Name |
1-phenyl-3-triethylstannylprop-2-yn-1-one |
InChI |
InChI=1S/C9H5O.3C2H5.Sn/c1-2-9(10)8-6-4-3-5-7-8;3*1-2;/h3-7H;3*1H2,2H3; |
InChI Key |
VPUCZTWPBXNSMB-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn](CC)(CC)C#CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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